2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine
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Overview
Description
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is a derivative of octahydro-pyrido[1,2-A]pyrazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl functional group. This compound is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine typically involves the following steps:
Starting Material: The synthesis begins with octahydro-pyrido[1,2-A]pyrazine.
Protection: The nitrogen atoms in the starting material are protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The protected compound is then subjected to hydroxymethylation, typically using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to introduce the hydroxymethyl group.
Chemical Reactions Analysis
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine is primarily related to its role as a synthetic intermediate. It interacts with various molecular targets and pathways depending on the specific reactions it undergoes. For example, in medicinal chemistry, it may be used to modify the structure of a drug candidate to enhance its efficacy or reduce its toxicity .
Comparison with Similar Compounds
2-Boc-7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine can be compared to other similar compounds, such as:
Octahydro-pyrido[1,2-A]pyrazine: The parent compound without the Boc protecting group and hydroxymethyl functional group.
2-Boc-octahydro-pyrido[1,2-A]pyrazine: A similar compound with only the Boc protecting group.
7-hydroxymethyl-octahydro-pyrido[1,2-A]pyrazine: A similar compound with only the hydroxymethyl functional group.
The uniqueness of this compound lies in its combination of the Boc protecting group and the hydroxymethyl functional group, which makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFJLHLYPJBMCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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